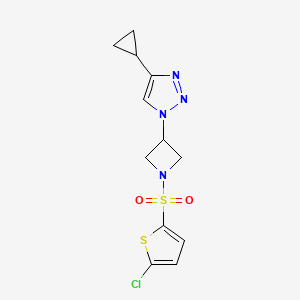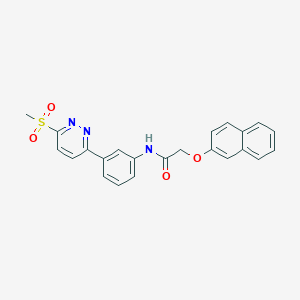![molecular formula C16H16N2O5S B2730988 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid CAS No. 852389-14-1](/img/structure/B2730988.png)
2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid is a complex organic molecule featuring a dihydropyridine core substituted with cyano, ethoxycarbonyl, furan-2-yl, and methyl groups, as well as a sulfanyl group attached to an acetic acid moiety. It stands out due to its multifunctional attributes, which make it relevant in various scientific contexts.
準備方法
The synthesis of 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. Commonly, the synthesis starts with the formation of the dihydropyridine core via a Hantzsch reaction involving ethyl acetoacetate, formaldehyde, and a suitable amine, followed by subsequent functional group transformations to introduce the cyano, ethoxycarbonyl, and furan-2-yl substituents. Industrial production may employ scalable reaction conditions, including controlled temperature, pH, and the use of catalysts to optimize yield and purity.
化学反応の分析
This compound exhibits reactivity typical of its functional groups:
Oxidation and Reduction
: The dihydropyridine ring can undergo oxidation to form pyridine derivatives. Reduction reactions could modify the cyano or carbonyl functionalities.
Substitution Reactions
Common Reagents and Conditions
: Reagents like hydrogen peroxide, acids, bases, and transition metal catalysts are frequently used. Conditions like elevated temperatures and controlled atmospheres are also critical.
Major Products
: Oxidation produces pyridine derivatives; nucleophilic substitutions yield various sulfoxide and sulfone derivatives.
科学的研究の応用
This compound's multifaceted nature lends it to several research domains:
Chemistry
: It serves as a model molecule for studying reaction mechanisms and synthetic strategies.
Biology
: Its bioactive components suggest potential in enzymatic interaction studies.
Medicine
: Investigated for its potential as a pharmacophore in drug design.
Industry
: Utilized in the development of novel materials and as a chemical intermediate in synthetic processes.
作用機序
The mechanism by which 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid exerts its effects is largely dependent on its chemical environment and biological targets. The dihydropyridine core interacts with various molecular targets, often involving electron transfer processes or coordination with metal ions. Pathways include redox reactions and enzyme inhibition, where the compound's specific structure and substituents play crucial roles.
類似化合物との比較
Comparable compounds include other dihydropyridine derivatives like nifedipine, amlodipine, and nicardipine, used in medicinal chemistry for their calcium channel blocking properties. Unlike these, our compound contains a sulfanyl group and a furan ring, which impart unique reactivity and interaction profiles.
Nifedipine
: Known for hypertension treatment; lacks the sulfanyl group.
Amlodipine
: Another antihypertensive agent, similar in core structure but with different substituents.
Nicardipine
: Used for its cardiovascular effects; does not feature the same extensive functionalization.
This compound's uniqueness lies in its specific combination of functional groups, offering distinct avenues for chemical reactivity and biological interaction.
特性
IUPAC Name |
2-[[3-cyano-5-ethoxycarbonyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-3-22-16(21)13-9(2)18-15(24-8-12(19)20)10(7-17)14(13)11-5-4-6-23-11/h4-6,14,18H,3,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJPUQNFSHKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine hydrochloride](/img/structure/B2730906.png)
![3-(4-ethylphenyl)-1-(3-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730907.png)

![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)




![2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)



![1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2730926.png)

